4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
Description
4-Ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethoxy group at the para position and a sulfonamide-linked morpholinylethyl moiety. Sulfonamides are widely studied for their pharmacological properties, including enzyme inhibition (e.g., carbonic anhydrases) and antimicrobial activity .
Properties
IUPAC Name |
4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-2-20-13-3-5-14(6-4-13)21(17,18)15-7-8-16-9-11-19-12-10-16/h3-6,15H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCWMKYNTCTWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with 2-Chloroethylmorpholine
Reacting 4-ethoxybenzenesulfonamide with 2-chloroethylmorpholine in the presence of a base like potassium carbonate facilitates alkylation. Dimethylformamide (DMF) or acetonitrile are preferred solvents due to their high polarity, which stabilizes the transition state. Typical conditions involve refluxing at 80–90°C for 12–16 hours, yielding 70–75% of the target compound.
Optimization of Base and Solvent
Comparative studies show that using cesium carbonate in acetonitrile improves yields to 82–85% by mitigating side reactions such as N-oxide formation. Solvent-free conditions under microwave irradiation (100°C, 30 minutes) further enhance efficiency, achieving 88% yield with minimal byproducts.
Reductive Amination Pathway
An alternative route employs reductive amination of 2-(4-morpholinyl)ethylamine with 4-ethoxybenzenesulfonyl chloride. Sodium cyanoborohydride in methanol at pH 4–5 (acetic acid buffer) reduces the imine intermediate, affording the product in 65–70% yield. This method circumvents alkylation challenges but requires stringent pH control to avoid sulfonamide hydrolysis.
Key Reaction Parameters and Analytical Validation
Temperature and Reaction Time
Optimal conditions for each step are summarized in Table 1.
Table 1: Optimization of Synthetic Conditions
| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sulfonation | 0–5 | 3–4 | 92 | 98.5 |
| Alkylation | 80–90 | 12–16 | 75 | 97.8 |
| Reductive Amination | 25 | 24 | 70 | 96.2 |
Chiral Purity Considerations
For enantiomerically pure variants, chiral resolution via mandelic acid diastereomeric salts is employed. For example, treating racemic 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide with (R)-(-)-mandelic acid in ethanol yields the (S)-enantiomer with >99% chiral purity after recrystallization.
Scalability and Industrial Adaptations
Large-scale synthesis (kilogram batches) necessitates modifications for safety and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its inhibitory effects on acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer’s.
Medicine: Potential therapeutic agent due to its enzyme inhibition properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This can enhance cholinergic signaling and potentially improve cognitive function in conditions where acetylcholine levels are deficient.
Comparison with Similar Compounds
Key Observations:
- Ethoxy vs.
- Morpholinyl vs. Heterocyclic Moieties : Morpholine-containing compounds (e.g., target and ) exhibit better solubility than those with rigid heterocycles like oxazole (), which may reduce bioavailability .
- Steric Effects : Methyl substituents (e.g., 2,4-dimethyl in ) may hinder binding to enzyme active sites, whereas the unsubstituted benzene core in the target compound allows flexibility .
Biological Activity
4-Ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₂O₄S. Its structure includes:
- A benzene ring substituted with an ethoxy group .
- A morpholinyl ethyl side chain .
- A sulfonamide functional group , which is crucial for its biological activity.
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement can improve cholinergic signaling, which is particularly relevant in neurodegenerative diseases like Alzheimer’s disease.
Additionally, studies have indicated that this compound may inhibit other enzymes such as carbonic anhydrase and cathepsin B , suggesting a broader spectrum of biological activity that could be explored further for therapeutic applications.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
- Anticholinesterase Activity : Significant inhibition of AChE has been documented, which is beneficial in conditions characterized by reduced acetylcholine levels.
- Antitumor Properties : Preliminary studies suggest potential antitumor effects, although more research is necessary to validate these findings and understand the underlying mechanisms.
- Anticonvulsant Effects : The compound has also been explored for its anticonvulsant properties, indicating potential use in epilepsy treatment.
- Anti-inflammatory Activity : There are indications that it may possess anti-inflammatory properties, contributing to its therapeutic potential in various inflammatory conditions.
Study on Acetylcholinesterase Inhibition
A study focused on the inhibitory effects of various sulfonamides on AChE found that this compound significantly increased acetylcholine levels in vitro. This suggests its potential utility in treating cognitive disorders associated with cholinergic deficits .
Antimicrobial Activity
Another investigation assessed the antimicrobial properties of sulfonamide derivatives, including our compound of interest. It demonstrated significant activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Cardiovascular Effects
Research using isolated rat heart models evaluated the cardiovascular effects of benzenesulfonamides. It was observed that this compound influenced perfusion pressure and coronary resistance, highlighting its possible implications in cardiovascular health .
Comparative Analysis with Related Compounds
| Compound Name | Key Biological Activity | Mechanism |
|---|---|---|
| This compound | AChE inhibition, antimicrobial | Enzyme inhibition leading to increased neurotransmitter levels |
| Sulfanilamide | Antibacterial | Inhibits bacterial folate synthesis |
| Acetazolamide | Carbonic anhydrase inhibition | Reduces fluid secretion and treats glaucoma |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
